Cas no 108736-35-2 (2-({19-2-amino-3-(naphthalen-2-yl)propanamido-10-(4-aminobutyl)-16-(4-hydroxyphenyl)methyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-7-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}formamido)-3-hydroxybutanamide)

2-({19-2-amino-3-(naphthalen-2-yl)propanamido-10-(4-aminobutyl)-16-(4-hydroxyphenyl)methyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-7-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}formamido)-3-hydroxybutanamide structure
108736-35-2 structure
Productnaam:2-({19-2-amino-3-(naphthalen-2-yl)propanamido-10-(4-aminobutyl)-16-(4-hydroxyphenyl)methyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-7-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}formamido)-3-hydroxybutanamide
CAS-nummer:108736-35-2
MF:C54H69N11O10S2
MW:1096.32336974144
MDL:MFCD00873576
CID:62745
PubChem ID:71349

2-({19-2-amino-3-(naphthalen-2-yl)propanamido-10-(4-aminobutyl)-16-(4-hydroxyphenyl)methyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-7-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}formamido)-3-hydroxybutanamide Chemische en fysische eigenschappen

Naam en identificatie

    • Lanreotide
    • Angiopeptin
    • 3-(2-Naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide cyclic (2-7)-disulfide
    • Lanreotide Acetate
    • AUTOGEL
    • B-naphthyl-D-ala-cys-tyr-D-trp*lys-val-cys-thr am
    • DC-13-116
    • H-D-2-NAL-CYS-TYR-D-TRP-LYS-VAL-CYS-THR-NH2
    • IPSTYL
    • Somatuline
    • BIM-23014
    • bim-23014c
    • LaroMustine
    • Lanreotide, Angiopeptin
    • 2-({19-2-amino-3-(naphthalen-2-yl)propanamido-10-(4-aminobutyl)-16-(4-hydroxyphenyl)methyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-7-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}formamido)-3-hydroxybutanamide
    • 10-(4-Aminobutyl)-19-[(2-amino-3-naphthalen-2-yl-propanoyl)amino]-N-(1 -carbamoyl-2-hydroxy-propyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol -3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14, 17-pentazacycloicosane-4-carboxamide
    • CVD-0019446
    • 108736-35-2
    • A857302
    • 3-(2-Naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide cyclic (2-->7)-disulfide acetate
    • Angiopeptin; 3-(2-Naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide cyclic (2-7)-disulfide acetate;Lanreotide
    • PUDHBTGHUJUUFI-UHFFFAOYSA-N
    • CFA98474
    • DB06791
    • Lanreotide; Angiopeptin; 3-(2-Naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide cyclic (2-7)-disulfide; 127984-74-1
    • SCHEMBL34091
    • 3-(2-Naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide cyclic (2-->7)-disulfide
    • 2-({19-[2-amino-3-(naphthalen-2-yl)propanamido]-10-(4-aminobutyl)-16-[(4-hydroxyphenyl)methyl]-13-[(1H-indol-3-yl)methyl]-6,9,12,15,18-pentaoxo-7-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}formamido)-3-hydroxybutanamide
    • Somatuline; Lanreotidum; BIM 23014C
    • EN300-26911522
    • 3-(2-Naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide cyclic (2 inverted exclamation marku7)-disulfide acetate
    • (4S,7S,10S,13R,16S,19S)-13-((1H-indol-3-yl)methyl)-19-((R)-2-amino-3-(naphthalen-2-yl)propanamido)-N-((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)-10-(4-aminobutyl)-16-(4-hydroxybenzyl)-7-isopropyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide acetate
    • DC 13-116
    • NCGC00181321-01
    • L000343
    • GTPL2031
    • 10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
    • Angiopeptin acetate
    • BDBM627974
    • SCHEMBL14802383
    • 127984-74-1
    • BS-42393
    • naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
    • L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide
    • L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-->7)-disulfide
    • Lanreotida (INN-Spanish)
    • C71317
    • 188Re-lanreotide
    • BDBM82470
    • Nal-cyclo(cys-tyr-trp-lys-val-cys)-thr-NH2
    • LANREOTIDE (MART.)
    • 108736-35-2 (free base)
    • (4R,7S,10S,13R,16S,19R)-13-((1H-indol-3-yl)methyl)-19-((R)-2-amino-3-(naphthalen-2-yl)propanamido)-N-((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)-10-(4-aminobutyl)-16-(4-hydroxybenzyl)-7-isopropyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide
    • Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
    • CHEMBL1201185
    • DTXSID60897514
    • H01CB03
    • BIM 23014
    • UNII-0G3DE8943Y
    • Lanreotidum [INN-Latin]
    • Lanreotida [INN-Spanish]
    • L-THREONINAMIDE, 3-(2-NAPHTHALENYL)-D-ALANYL-L-CYSTEINYL-L-TYROSYL-D-TRYPTOPHYL-L-LYSYL-L-VALYL-L-CYSTEINYL-, CYCLIC (2->7)-DISULFIDE
    • HY-P1959
    • AKOS030573447
    • L-Threoninamide, 3-(1-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide
    • 3-(2-Naphtyl)-D-Ala-L-Cys(1)-L-Tyr-D-Trp-L-Lys-L-Val-L-Cys(1)-L-Thr-NH2
    • 3-(2-NAPHTHYL)-D-ALANYL-L-CYSTEINYL-L-TYROSYL-D-TRYPTOPHYL-L-LYSYL-L-VALYL-L-CYSTEINYL-L-THREONINAMIDE, CYCLIC (2->7)-DISULFIDE
    • L-THREONINAMIDE, 3-(2-NAPHTHALENYL)-D-ALANYL-L-CYSTEINYL-L-TYROSYL-D-TRYPTOPHYL-L-LYSYL-L-VALYL-L-CYSTEINYL-, CYCLIC (2->7)-DISULPHIDE
    • naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
    • Lanreotide Autogel
    • CS-0103335
    • Lanreotidum (INN-Latin)
    • Q1707877
    • C54H69N11O10S2
    • (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
    • 118992-92-0
    • Somatulin-Autogel
    • Dermopeptin
    • 3-(2-NAPHTHYL)-D-ALANYL-L-CYSTEINYL-L-TYROSYL-D-TRYPTOPHYL-L-LYSYL-L-VALYL-L-CYSTEINYL-L-THREONINAMIDE, CYCLIC (2->7)-DISULPHIDE
    • DTXCID601326869
    • Lanreotida
    • DC 13116
    • Lanreotide [INN:BAN]
    • NS00005999
    • 2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide
    • Lanreotidum
    • Somatulin
    • 0G3DE8943Y
    • MDL: MFCD00873576
    • Inchi: InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1
    • InChI-sleutel: PUDHBTGHUJUUFI-SCTWWAJVSA-N
    • LACHT: O=C([C@@H](NC([C@H](C(C)C)NC([C@H](CCCCN)NC([C@@H](CC1=CNC2=C1C=CC=C2)NC([C@H](CC3=CC=C(O)C=C3)N4)=O)=O)=O)=O)CSSC[C@H](NC([C@H](N)CC5=CC=C6C=CC=CC6=C5)=O)C4=O)N[C@@H]([C@H](O)C)C(N)=O

Berekende eigenschappen

  • Exacte massa: 1095.47000
  • Monoisotopische massa: 1095.467
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 13
  • Aantal waterstofbondacceptatoren: 21
  • Zware atoomtelling: 77
  • Aantal draaibare bindingen: 19
  • Complexiteit: 2000
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 9
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 996
  • Topologisch pooloppervlak: 406A^2
  • XLogP3: 2.5

Experimentele eigenschappen

  • Dichtheid: 1.323 g/cm3
  • Kookpunt: 1508.2°Cat760mmHg
  • Vlampunt: 865.9°C
  • Brekindex: 1.689
  • PSA: 405.68000
  • LogboekP: 5.34830

2-({19-2-amino-3-(naphthalen-2-yl)propanamido-10-(4-aminobutyl)-16-(4-hydroxyphenyl)methyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-7-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}formamido)-3-hydroxybutanamide Beveiligingsinformatie

  • Signaalwoord:Warning
  • Gevaarverklaring: H302
  • Waarschuwingsverklaring: P280-P305+P351+P338
  • WGK Duitsland:3
  • Opslagvoorwaarde:Keep in dark place,Sealed in dry,Store in freezer, under -20°C(BD114345)

2-({19-2-amino-3-(naphthalen-2-yl)propanamido-10-(4-aminobutyl)-16-(4-hydroxyphenyl)methyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-7-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}formamido)-3-hydroxybutanamide Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Apollo Scientific
BITH3031-10mg
Lanreotide
108736-35-2
10mg
£1310.00 2025-02-22
abcr
AB545272-5mg
Lanreotide acetate, 95%; .
108736-35-2 95%
5mg
€195.90 2025-02-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VI900-250mg
2-({19-2-amino-3-(naphthalen-2-yl)propanamido-10-(4-aminobutyl)-16-(4-hydroxyphenyl)methyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-7-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}formamido)-3-hydroxybutanamide
108736-35-2 99% (HPLC)
250mg
4195CNY 2021-05-07
TargetMol Chemicals
T20534-1 g
Lanreotide
108736-35-2 98%
1g
¥7996.00 2023-06-21
abcr
AB545272-10 mg
Lanreotide acetate, 95%; .
108736-35-2 95%
10mg
€337.20 2023-04-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VI900-200mg
2-({19-2-amino-3-(naphthalen-2-yl)propanamido-10-(4-aminobutyl)-16-(4-hydroxyphenyl)methyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-7-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}formamido)-3-hydroxybutanamide
108736-35-2 99% (HPLC)
200mg
¥2631.0 2024-07-20
TargetMol Chemicals
T20534-1g
Lanreotide
108736-35-2
1g
¥ 7996 2024-07-20
1PlusChem
1P003A1Y-25mg
L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2→7)-disulfide
108736-35-2 99% (HPLC)
25mg
$97.00 2025-02-19
1PlusChem
1P003A1Y-1mg
L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2→7)-disulfide
108736-35-2 ≥95%
1mg
$32.00 2025-02-19
1PlusChem
1P003A1Y-100mg
L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2→7)-disulfide
108736-35-2 99%
100mg
$138.00 2025-02-19

2-({19-2-amino-3-(naphthalen-2-yl)propanamido-10-(4-aminobutyl)-16-(4-hydroxyphenyl)methyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-7-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}formamido)-3-hydroxybutanamide Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:108736-35-2)2-({19-2-amino-3-(naphthalen-2-yl)propanamido-10-(4-aminobutyl)-16-(4-hydroxyphenyl)methyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-7-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}formamido)-3-hydroxybutanamide
A857302
Zuiverheid:99%/99%
Hoeveelheid:10mg/25mg
Prijs ($):197.0/366.0
atkchemica
(CAS:108736-35-2)2-({19-2-amino-3-(naphthalen-2-yl)propanamido-10-(4-aminobutyl)-16-(4-hydroxyphenyl)methyl-13-(1H-indol-3-yl)methyl-6,9,12,15,18-pentaoxo-7-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}formamido)-3-hydroxybutanamide
CL3753
Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek